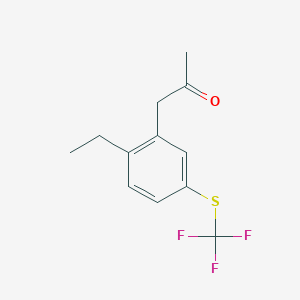![molecular formula C17H17ClO6 B14061125 (2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B14061125.png)
(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione is a complex organic compound with a unique spiro structure This compound is known for its potential applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione involves multiple steps, typically starting with the preparation of the benzofuran core. Key steps include:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Spiro Moiety: The spiro structure is introduced through a series of reactions, including cycloaddition and rearrangement reactions.
Functional Group Modifications: Chlorination, methylation, and methoxylation are carried out to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize product formation.
Purification Techniques: Employing advanced purification methods such as chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine or bromine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as halides or amines.
Applications De Recherche Scientifique
(2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is conducted to investigate its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Griseofulvin: Structurally similar, griseofulvin is an antifungal antibiotic with a spiro structure.
(2S,6’R)-7-Chloro-2’,4-dimethoxy-6,6’-dimethyl-3H,4’H-spiro[1-benzofuran-2,1’-cyclohex-2’-ene]-3,4’-dione: Another compound with a similar core structure but different functional groups.
Uniqueness
(2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C17H17ClO6 |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8?,17-/m0/s1 |
Clé InChI |
DDUHZTYCFQRHIY-UIQXJYDPSA-N |
SMILES isomérique |
CC1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
SMILES canonique |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


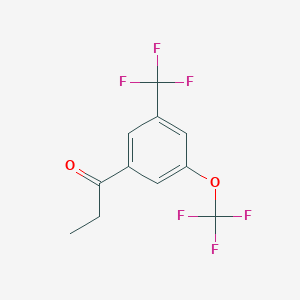
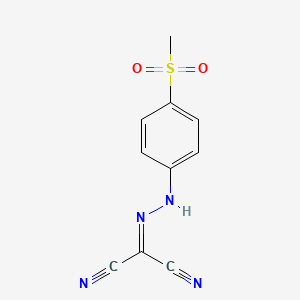
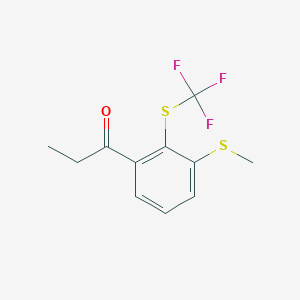
![1-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B14061063.png)
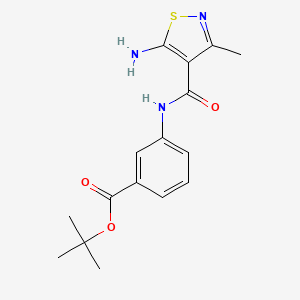
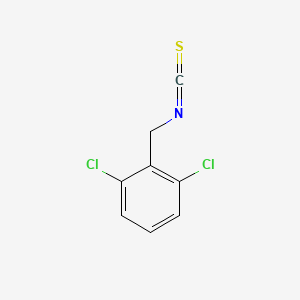

![[(2S)-5-(acetyloxymethyl)-2-[6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14061073.png)

![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)


